molecular formula C20H23N5O3 B2769193 3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-38-6

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2769193
CAS No.: 483995-38-6
M. Wt: 381.436
InChI Key: KKZFAFAFGBIRRV-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a propanamide derivative featuring a 2,5-dimethoxyphenyl group, a tetrazole ring, and a 4-ethylphenyl amide substituent. Its molecular formula is C₂₀H₂₃N₅O₃, with an average molecular mass of 393.44 g/mol (estimated based on analogs in ). The tetrazole moiety confers metabolic stability and hydrogen-bonding capacity, while the dimethoxy and ethylphenyl groups modulate lipophilicity and target interaction .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-13-5-7-15(8-6-13)21-20(26)17(19-22-24-25-23-19)12-14-11-16(27-2)9-10-18(14)28-3/h5-11,17H,4,12H2,1-3H3,(H,21,26)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZFAFAFGBIRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the tetrazole ring through cycloaddition reactions. The final step involves the formation of the amide bond with the 4-ethylphenyl group under specific conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of reduced aromatic rings or aliphatic compounds.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components suggest it may interact with biological targets involved in various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of compounds containing tetrazole rings exhibit significant anticancer properties. The incorporation of the 2,5-dimethoxyphenyl group may enhance the selectivity and potency against cancer cell lines .
  • Antimicrobial Properties : Research into similar compounds has demonstrated antimicrobial activity, suggesting that 3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide could be explored further for its potential use as an antibiotic or antifungal agent.

Neuropharmacology

The tetrazole ring is often associated with neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems.

  • Cognitive Enhancement : Some studies suggest that tetrazoles can influence cognitive functions, making this compound a candidate for investigating cognitive enhancers or treatments for neurodegenerative diseases .

Drug Design and Development

The unique chemical framework of this compound allows it to be a valuable template in drug design.

  • Bioisosterism : The presence of the tetrazole ring can serve as a bioisosteric replacement for carboxylic acids in drug design, potentially improving pharmacokinetic properties such as solubility and metabolic stability .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related compounds, researchers synthesized various derivatives of tetrazole-based compounds and tested their efficacy against different cancer cell lines. The results indicated that modifications to the phenyl groups significantly impacted cytotoxicity, suggesting that similar modifications to this compound could enhance its anticancer activity.

Case Study 2: Neuropharmacological Assessment

A recent investigation into the neuropharmacological effects of tetrazole derivatives revealed promising results in enhancing cognitive function in animal models. The study highlighted how structural variations could lead to improved efficacy in targeting specific neurotransmitter pathways, indicating that further exploration of this compound could yield significant findings in neuropharmacology.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : The tetrazole ring in Compound A likely enhances resistance to oxidative metabolism compared to triazole analogs () .
  • Solubility Limitations : High LogP values (≥3) suggest poor aqueous solubility, necessitating formulation optimization for in vivo studies.

Notes and Limitations

Data Gaps : Direct biological data (e.g., IC₅₀, pharmacokinetics) for Compound A are absent in the provided evidence; inferences rely on structural analogs.

Substituent Optimization : Future work should explore fluorinated or polar groups to balance lipophilicity and target engagement.

Biological Activity

3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a tetrazole moiety, which is known for its diverse biological properties.

  • Molecular Formula : C20H23N5O4
  • Molecular Weight : 397.435 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Below are the key areas of biological activity associated with this compound:

Anticancer Activity

Research has indicated that derivatives of compounds containing the tetrazole moiety often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including HT29 (colon cancer) and TK-10 (renal cancer) cells. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways related to growth and survival .

Antimicrobial Properties

Compounds with similar structural features have also been evaluated for their antimicrobial efficacy. The presence of the tetrazole ring is believed to contribute to increased activity against a range of bacterial strains. For example, derivatives have shown promising results against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Some studies have suggested that compounds containing the dimethoxyphenyl group may exert neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role. The ability to modulate nitric oxide levels has been noted as a potential mechanism for neuroprotection .

Case Studies and Research Findings

  • Antitumor Activity : A study on similar tetrazole derivatives demonstrated IC50 values in the low micromolar range against various tumor cell lines, indicating strong antiproliferative effects . The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl rings significantly influenced activity.
  • Antimicrobial Testing : In vitro tests showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential as broad-spectrum antimicrobial agents.
  • Neuroprotective Mechanisms : Research highlighted that certain analogs could reduce neuronal cell death in models of oxidative stress, potentially through the modulation of apoptotic pathways and enhancement of antioxidant defenses .

Data Tables

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AnticancerHT29 (Colon Cancer)<10 µM
AntimicrobialStaphylococcus aureus32 µg/mL
NeuroprotectiveNeuronal CellsSignificant reduction in cell death

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